molecular formula C28H24FN5O2S B2634755 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1173731-35-5

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2634755
CAS No.: 1173731-35-5
M. Wt: 513.59
InChI Key: QYZYNZHAPMZRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5-((2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one

Structural Classification and Heterocyclic Significance

The compound belongs to the imidazo[1,2-c]quinazolinone family, a subclass of nitrogen-containing bicyclic heterocycles. Its structure comprises three distinct regions (Figure 1):

  • Imidazo[1,2-c]quinazolinone core : A fused bicyclic system featuring a quinazolinone (a benzene ring fused to a pyrimidine-2,4-dione) bridged to an imidazole ring at positions 1 and 2. This scaffold is structurally analogous to the imidazo[1,2-c]quinazolines reported as potent α-glucosidase inhibitors.
  • 2-Phenyl substituent : Aromatic substitution at position 2 of the imidazole ring, a modification known to enhance π-π stacking interactions with biological targets.
  • 5-Thioether-acetyl-piperazine side chain : A 4-(2-fluorophenyl)piperazine group connected via a thioethyl-acetyl linker. Piperazine derivatives are recurrent motifs in psychopharmacological agents, while the fluorine atom may improve metabolic stability and binding affinity.
Table 1: Key Structural Features and Their Pharmacological Implications
Structural Feature Potential Role Reference
Imidazo[1,2-c]quinazolinone core Enzyme inhibition (e.g., α-glucosidase)
2-Phenyl group Target binding via hydrophobic interactions
4-(2-Fluorophenyl)piperazine CNS receptor modulation
Thioether-acetyl linker Enhanced solubility and bioavailability

The fusion of quinazolinone with imidazole creates a planar, electron-rich system capable of intercalating into enzyme active sites or receptor pockets. This structural synergy is evident in related compounds showing sub-micromolar inhibitory activity against therapeutic targets.

Historical Context in Quinazolinone-Based Drug Discovery

Quinazolinones have been integral to drug development since the 19th-century Griess and Niementowski syntheses. Early derivatives like methaqualone (a sedative-hypnotic) and quinethazone (a diuretic) demonstrated the scaffold's versatility (Figure 2). Modern innovations focus on hybrid systems combining quinazolinones with other pharmacophores:

  • 1950s–1970s : First-generation quinazolinones explored as CNS depressants and antimicrobials.
  • 1980s–2000s : Second-generation hybrids emerged, such as raltitrexed (antifolate) and nolatrexed (anticancer).
  • 2010s–present : Third-generation conjugates with triazoles, thiadiazoles, or piperazines optimize target selectivity and pharmacokinetics.

The target compound continues this trajectory by integrating a piperazine-thioether arm—a strategy used in recent α-glucosidase inhibitors where similar linkers improved membrane permeability. Computational studies on quinazolinone-piperazine hybrids suggest enhanced binding to aminergic receptors compared to parent scaffolds.

Pharmacophoric Features and Target Prediction

Three key pharmacophores dominate the compound’s activity profile:

  • Imidazo[1,2-c]quinazolinone Core

    • The electron-deficient pyrimidine ring may interact with catalytic residues in enzymes via hydrogen bonding.
    • Analogous systems inhibit dihydrofolate reductase (DHFR) at IC50 values ≤0.02 μM.
  • 4-(2-Fluorophenyl)piperazine

    • Fluorine’s electronegativity enhances aryl-piperazine interactions with serotonin (5-HT1A) and dopamine D2 receptors.
    • Molecular docking of similar compounds shows fluorophenyl groups occupying hydrophobic subpockets.
  • Thioether-Acetyl Linker

    • Sulfur’s polarizability facilitates reversible covalent binding, as seen in protease inhibitors.
    • Acetyl spacers balance rigidity and flexibility for optimal ligand-receptor conformation.
Table 2: Predicted Targets Based on Structural Analogues
Target Class Example Target Supporting Evidence
Metabolic Enzymes α-Glucosidase IC50 = 12.44 μM for related imidazoquinazolines
CNS Receptors 5-HT1A Piperazine-fluorophenyl motifs in aripiprazole
Kinases EGFR Quinazolinones as tyrosine kinase inhibitors

Quantum mechanical calculations on the thioether linkage suggest a rotational energy barrier of ~5 kcal/mol, enabling adaptive binding to multiple conformations of biological targets. Fragment-based drug design principles position this compound as a multimodal therapeutic candidate, potentially addressing conditions from diabetes to neurological disorders.

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2S/c29-21-11-5-7-13-23(21)32-14-16-33(17-15-32)24(35)18-37-28-30-22-12-6-4-10-20(22)26-31-25(27(36)34(26)28)19-8-2-1-3-9-19/h1-13,25H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZYNZHAPMZRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, starting from saccharin and incorporating a 4-(2-fluorophenyl)piperazine moiety. The process typically includes the following steps:

  • Starting Materials : Saccharin derivatives and 1-(2-fluorophenyl)piperazine are used as key reactants.
  • Reaction Conditions : The reaction is carried out in acetonitrile with potassium carbonate as a base under reflux conditions for an extended period (16 hours).
  • Purification : The product is purified using silica gel column chromatography.

The final structure features a complex arrangement that includes a piperazine ring, a phenyl group, and an imidazoquinazoline core, which is crucial for its biological activity .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various molecular targets. Below are the key findings from recent studies:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Inhibition of PARP1 Activity : Compounds related to this structure have shown the ability to inhibit PARP1, an important enzyme in DNA repair mechanisms. In vitro studies demonstrated that these compounds can induce apoptosis in breast cancer cells by increasing CASPASE 3/7 activity .
  • IC50 Values : The IC50 value for related compounds against human breast cancer cells was found to be approximately 18 µM, indicating moderate efficacy compared to standard treatments like Olaparib .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects:

  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in various animal models, indicating that modifications to the piperazine structure may enhance such effects .

Other Biological Activities

The compound is also being investigated for:

  • Antimicrobial Activity : Similar derivatives have shown varying degrees of antimicrobial efficacy against bacteria and fungi, suggesting potential therapeutic applications in infectious diseases .
  • Anti-inflammatory Effects : Some studies indicate that related compounds may possess anti-inflammatory properties through modulation of specific signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:

StudyCompoundTargetFindings
Study A5ePARP1Inhibits PARP1 with IC50 = 18 µM
Study BCompound XBreast Cancer CellsInduces apoptosis via CASPASE activation
Study CCompound YBacterial StrainsExhibits antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The table below compares the target compound with structurally related analogs from the literature:

Compound Name/ID Core Structure Key Substituents Spectral/Physical Data Reported Activity
Target Compound Imidazo[1,2-c]quinazolinone 2-fluorophenylpiperazine (thioether linkage), phenyl Not reported in evidence Not reported
K 17 () Triazolo[1,5-c]quinazolinone Piperazine, 2,4-dihydroxyphenylvinyl IR: 3789 cm⁻¹ (OH), 1097 cm⁻¹ (CO); 1H-NMR: δ8.0 (Ar-H), δ3.3 (CH2) Anti-inflammatory
Example 76 () Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, morpholinomethylthiophene MP: 252–255°C; Mass: 531.3 (M++1) Not specified
Key Observations:

Core Heterocycle Variations: The target compound’s imidazo[1,2-c]quinazolinone core differs from K 17’s triazoloquinazolinone () and Example 76’s pyrazolo-pyrimidine (). These differences influence electronic properties and binding affinity. The thioether linkage in the target compound may enhance metabolic stability compared to the vinyl group in K 17 .

K 17’s dihydroxyphenylvinyl group introduces polar hydroxyl groups absent in the target compound, which may affect solubility and anti-inflammatory activity .

Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Piperazine Motif: Present in both the target compound and K 17, this group is associated with serotonin/dopamine receptor modulation.
  • Fluorophenyl Groups : The electron-withdrawing fluorine atom in both the target compound and Example 76 may enhance metabolic stability and receptor binding specificity .

Structural Similarity and Patentability Considerations ()

Structural similarity analyses in patent law assess minor modifications that may confer novelty or non-obviousness. For example:

  • Replacing K 17’s triazolo core with the target’s imidazo ring could establish patentability despite shared piperazine motifs .

Q & A

Q. What are the optimal synthetic routes for 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one, and how can intermediates be characterized?

  • Methodological Answer: The synthesis involves coupling a fluorophenyl-piperazine moiety to an imidazoquinazolinone core via a thioether linker. Key steps include:
  • Intermediate Preparation: React 5-mercapto-imidazoquinazolinone derivatives with 2-chloroethyl ketones under basic conditions to form the thioether bridge .
  • Piperazine Substitution: Introduce the 4-(2-fluorophenyl)piperazine group using nucleophilic substitution or reductive amination, as seen in analogous triazole-thione syntheses .
  • Characterization: Use HPLC (>95% purity), 1H^1H/13C^{13}C-NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers confirm the purity and structural integrity of the compound during synthesis?

  • Methodological Answer:
  • Chromatographic Methods: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopic Analysis: Use 19F^{19}F-NMR to verify the fluorophenyl group and IR spectroscopy to confirm carbonyl (C=O) and thioether (C-S) bonds .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in trifluoroacetic acid/ethanol mixtures, as demonstrated for related piperazinium salts .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., serotonin/dopamine receptors)?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1A_{1A} or D2_2). Prioritize the fluorophenyl-piperazine moiety for hydrophobic pocket interactions .
  • Quantum Chemical Calculations: Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces, aiding in understanding π-π stacking or hydrogen bonding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer:
  • Analog Synthesis: Modify the phenyl group at position 2 (e.g., electron-withdrawing substituents) or vary the piperazine’s aryl substituents (e.g., chloro vs. methoxy groups) .
  • Biological Assays: Test analogs for receptor binding (radioligand displacement assays) and functional activity (cAMP accumulation for GPCR targets) .
  • Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. What experimental and computational approaches resolve contradictions in spectroscopic or biological data?

  • Methodological Answer:
  • Contradiction in NMR Signals: Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or employ 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Biological Replication Issues: Standardize assay conditions (e.g., cell passage number, buffer pH) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Data Reconciliation: Apply Bayesian statistics to integrate conflicting computational and experimental binding energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.